molecular formula C13H10N2O2 B12441173 3-Hydroxy-1,3-di(4-pyridyl)-2-propen-1-one

3-Hydroxy-1,3-di(4-pyridyl)-2-propen-1-one

Cat. No.: B12441173
M. Wt: 226.23 g/mol
InChI Key: KEQVTWUWWKYNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It contains a hydroxy group and two pyridinyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-pyridinecarboxylic acid in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in glycolysis. This inhibition reduces glycolytic flux and suppresses glucose uptake, leading to cytostatic effects on transformed cells and suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the pyridinyl groups.

    4-hydroxy-3-(pyridin-4-yl)but-2-en-1-one: A compound with a similar backbone but different functional groups.

Uniqueness

3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and pyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H

InChI Key

KEQVTWUWWKYNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.